6-(4-(Hydroxymethyl)phenyl)nicotinonitrile
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Overview
Description
6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is characterized by the presence of a nitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired nicotinonitrile derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 6-(4-(Carboxyphenyl))nicotinonitrile
Reduction: 6-(4-(Aminomethyl)phenyl)nicotinonitrile
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
6-(4-(Hydroxymethyl)phenyl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor for cancer treatment.
Milrinone: Another nicotinonitrile derivative used as a phosphodiesterase inhibitor for heart failure treatment.
Neratinib: A nicotinonitrile derivative used as an irreversible tyrosine kinase inhibitor for breast cancer treatment.
Uniqueness: 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to its specific structural features, such as the hydroxymethyl group attached to the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other nicotinonitrile derivatives .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2 |
InChI Key |
YATBMCWFUYCGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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